Cas no 1592919-76-0 (2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane)

2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane
- EN300-1134535
- 1592919-76-0
-
- Inchi: 1S/C8H15BrCl2O/c1-3-6(2)12-8(5-11)7(9)4-10/h6-8H,3-5H2,1-2H3
- InChI Key: OXDDTAOIWMXJDC-UHFFFAOYSA-N
- SMILES: BrC(CCl)C(CCl)OC(C)CC
Computed Properties
- Exact Mass: 275.96833g/mol
- Monoisotopic Mass: 275.96833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 3.5
2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134535-0.1g |
2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane |
1592919-76-0 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1134535-1g |
2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane |
1592919-76-0 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1134535-5g |
2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane |
1592919-76-0 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1134535-2.5g |
2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane |
1592919-76-0 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1134535-10.0g |
2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane |
1592919-76-0 | 10g |
$4421.0 | 2023-06-09 | ||
Enamine | EN300-1134535-10g |
2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane |
1592919-76-0 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1134535-0.5g |
2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane |
1592919-76-0 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1134535-0.05g |
2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane |
1592919-76-0 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1134535-1.0g |
2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane |
1592919-76-0 | 1g |
$1029.0 | 2023-06-09 | ||
Enamine | EN300-1134535-0.25g |
2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane |
1592919-76-0 | 95% | 0.25g |
$840.0 | 2023-10-26 |
2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Additional information on 2-bromo-3-(butan-2-yloxy)-1,4-dichlorobutane
Comprehensive Overview of 2-Bromo-3-(butan-2-yloxy)-1,4-dichlorobutane (CAS No. 1592919-76-0)
2-Bromo-3-(butan-2-yloxy)-1,4-dichlorobutane (CAS No. 1592919-76-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various industries. This compound, characterized by its bromine and chlorine substituents, as well as its butyl ether linkage, offers a versatile platform for chemical synthesis and material science research. Researchers and industry professionals are increasingly exploring its utility in pharmaceutical intermediates, agrochemical formulations, and advanced material development.
The molecular structure of 2-Bromo-3-(butan-2-yloxy)-1,4-dichlorobutane (CAS No. 1592919-76-0) features a halogen-rich backbone, which makes it a valuable candidate for cross-coupling reactions and catalytic transformations. Its butan-2-yloxy group introduces steric and electronic effects that can influence reactivity in synthetic pathways. This compound is particularly relevant in the context of green chemistry and sustainable synthesis, as researchers seek to minimize environmental impact while maximizing efficiency.
In the pharmaceutical sector, 2-Bromo-3-(butan-2-yloxy)-1,4-dichlorobutane (CAS No. 1592919-76-0) is being investigated for its potential role in the synthesis of bioactive molecules. Its ability to act as a building block for complex structures aligns with the growing demand for novel drug candidates and targeted therapies. Additionally, its halogenated nature makes it a candidate for medicinal chemistry applications, where precise control over molecular interactions is critical.
The agrochemical industry has also shown interest in this compound, particularly for its potential use in crop protection and pest management. The combination of bromine and chlorine atoms in its structure may contribute to the development of next-generation pesticides with improved efficacy and reduced environmental persistence. This aligns with global trends toward sustainable agriculture and the reduction of chemical residues in food products.
From a materials science perspective, 2-Bromo-3-(butan-2-yloxy)-1,4-dichlorobutane (CAS No. 1592919-76-0) offers opportunities for the design of functional polymers and specialty coatings. Its reactive sites can be leveraged to create materials with tailored properties, such as enhanced durability, thermal stability, or chemical resistance. This is particularly relevant in industries like electronics, automotive, and aerospace, where high-performance materials are in demand.
Recent advancements in computational chemistry and machine learning have further highlighted the potential of 2-Bromo-3-(butan-2-yloxy)-1,4-dichlorobutane (CAS No. 1592919-76-0). Predictive modeling tools are being used to explore its reactivity and optimize synthetic routes, reducing the need for extensive trial-and-error experimentation. This aligns with the broader shift toward data-driven research and automated discovery in the chemical sciences.
In conclusion, 2-Bromo-3-(butan-2-yloxy)-1,4-dichlorobutane (CAS No. 1592919-76-0) represents a compelling area of study for researchers and industry professionals alike. Its multifaceted applications, from pharmaceuticals to advanced materials, underscore its importance in modern chemistry. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in sustainability, healthcare, and technology.
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